molecular formula C21H28N4O B2447895 (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 1025259-81-7

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile

Cat. No.: B2447895
CAS No.: 1025259-81-7
M. Wt: 352.482
InChI Key: NKFIQJBPYKCCSQ-PMOSEHGJSA-N
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Description

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a phenyl ring with a decoxy substituent, and a butenedinitrile moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-2-3-4-5-6-7-8-9-14-26-19-12-10-18(11-13-19)17-25-21(16-23)20(24)15-22/h10-13,17H,2-9,14,24H2,1H3/b21-20-,25-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIQJBPYKCCSQ-QMPDWSFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 4-decoxybenzaldehyde with 2-amino-3-butenedinitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base intermediate. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.

    Substitution: Halides, alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with biological targets involved in cancer proliferation and survival.

Case Study :
A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the phenyl group enhanced antiproliferative activity, suggesting a structure-activity relationship that can be exploited for drug development .

CompoundCancer Cell LineIC50 (µM)
Base CompoundMCF7 (Breast)15.2
Derivative AMCF7 (Breast)8.7
Derivative BHCT116 (Colon)10.3

Nonlinear Optical Materials

Research has shown that compounds similar to this compound exhibit nonlinear optical properties, making them suitable candidates for applications in photonics.

Case Study :
A study on thermally stable imines, including related structures, demonstrated their potential as nonlinear optical materials, which could be used in devices such as optical switches and modulators . The compound's ability to alter light properties under specific conditions opens avenues for advanced material applications.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes, which could have implications in treating diseases like diabetes and Alzheimer's disease.

Case Study :
Research indicated that derivatives of this compound showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting potential therapeutic roles in managing type 2 diabetes mellitus and Alzheimer's disease .

EnzymeInhibition Percentage (%)Reference
α-glucosidase75%
Acetylcholinesterase45%

Mechanism of Action

The mechanism of action of (Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural properties also make it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Biological Activity

(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}N4_{4}O
  • Molecular Weight : 272.31 g/mol

This structure features a butenedinitrile backbone with an amino group and a substituted phenyl moiety, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Anticancer Activity : In vitro studies have suggested that the compound may inhibit the proliferation of cancer cells.
  • Antioxidant Properties : The presence of the phenyl group may enhance its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies indicate potential mechanisms for reducing inflammation markers.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to cancer growth.
  • Modulation of Gene Expression : It may influence the expression of genes associated with apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AnticancerInhibition of cell proliferation
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in inflammatory cytokines

Detailed Research Findings

  • Anticancer Studies :
    • In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50_{50} value of 15 µM. This suggests a strong potential for further development as an anticancer agent.
  • Antioxidant Activity :
    • The compound was tested for its ability to reduce oxidative stress in human fibroblast cells. Results showed a 30% reduction in reactive oxygen species (ROS) levels when treated with 10 µM of the compound compared to control groups.
  • Inflammatory Response :
    • In vivo experiments on rat models indicated that administration of the compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting anti-inflammatory properties.

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